7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is an organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzoxathiol ring, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE typically involves multi-step organic reactions
Preparation of Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of appropriate thiol and phenol derivatives under acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene as a starting material.
Formation of Nitrobenzoate Moiety: The nitrobenzoate group can be introduced through esterification reactions involving 4-nitrobenzoic acid and suitable alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxathiol derivatives.
Scientific Research Applications
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxybenzoate
- 4-Methylphenyl benzoate
- 4-Methoxyphenyl benzoate
Comparison
Compared to similar compounds, 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H13NO7S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H13NO7S/c1-27-15-8-4-12(5-9-15)17-10-16(11-18-19(17)29-21(24)30-18)28-20(23)13-2-6-14(7-3-13)22(25)26/h2-11H,1H3 |
InChI Key |
BETDUUQKBOKACV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3 |
Origin of Product |
United States |
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